2-Methoxy-3-methylpyrazine
Overview
Description
2-Methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol . This compound is known for its distinctive roasted and earthy odor, making it a valuable ingredient in the flavor and fragrance industry .
Mechanism of Action
Target of Action
2-Methoxy-3-methylpyrazine is a synthetic compound that has been found to have an aroma reminiscent of hazelnut, almond, and peanut . It is used as a nut-like flavoring agent for foods and beverages . The primary targets of this compound are the olfactory receptors that detect these flavors.
Mode of Action
The mode of action of this compound involves its interaction with these olfactory receptors. When inhaled or ingested, the compound binds to these receptors, triggering a signal that is interpreted by the brain as the smell or taste of nuts .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the perception of smell and taste. The compound’s interaction with olfactory receptors triggers a cascade of biochemical reactions that result in the perception of its characteristic nutty flavor .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a flavoring agent, it is typically ingested orally, where it is absorbed into the bloodstream and distributed throughout the body. It is metabolized by the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the perception of a nutty flavor when it is used in foods and beverages. This enhances the sensory experience of consuming these products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . It is soluble in water and organic solvents, which means it can be used in a variety of food and beverage products .
Biochemical Analysis
Biochemical Properties
2-Methoxy-3-methylpyrazine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit ciliary beat frequency and oocyte pickup rate in the hamster oviduct . This suggests that this compound may interact with proteins involved in ciliary movement and oocyte transport, potentially through binding interactions or modulation of enzyme activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the contraction of infundibular smooth muscle in the hamster oviduct . This indicates that this compound may impact cellular signaling pathways that regulate muscle contraction and relaxation.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with specific enzymes and proteins, modulating their activity and function. For instance, its inhibitory effects on ciliary beat frequency and oocyte pickup rate suggest that it may bind to and inhibit enzymes involved in these processes . Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but its effects on cells and tissues may vary depending on the duration of exposure . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound is safe at a maximum dose level of 0.5 mg/kg in complete feed for cattle, salmonids, and non-food-producing animals . Higher doses may result in toxicity and adverse effects on cellular function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been detected in certain foods, such as burdocks and fenugreeks, suggesting its involvement in the metabolic processes of these plants . The compound may also influence metabolic flux and metabolite levels, potentially affecting overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can influence its activity and function. For instance, its solubility in water and organic solvents allows it to be transported across cell membranes and distributed within various cellular compartments . This distribution can impact its interactions with biomolecules and its overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interactions with specific proteins or enzymes may lead to its localization in the cytoplasm, nucleus, or other cellular compartments . This localization can influence its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylpyrazine can be synthesized through various chemical routes. One common method involves the reaction of 2-methylpyrazine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of a hydrogen atom with a methoxy group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different pyrazine derivatives.
Substitution: It can participate in substitution reactions where the methoxy or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazines, which can have different functional groups attached to the pyrazine ring .
Scientific Research Applications
2-Methoxy-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is widely used in the flavor and fragrance industry to impart roasted and nutty flavors to food products
Comparison with Similar Compounds
2-Methoxy-3-ethylpyrazine: Known for its potato-like aroma.
2-Isobutyl-3-methoxypyrazine: Characterized by a green bell pepper odor.
2-Methoxy-3-isopropylpyrazine: Exhibits a similar roasted profile but with slight variations in odor intensity
Uniqueness: 2-Methoxy-3-methylpyrazine stands out due to its balanced roasted and earthy odor, making it exceptionally well-suited for nut and seed flavors. Its versatility in flavor applications and its unique odor profile distinguish it from other methoxypyrazines .
Properties
IUPAC Name |
2-methoxy-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIAEQRKBQLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863034 | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2847-30-5, 68378-13-2 | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-3-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methoxy-3(or5)-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-3-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the skeletal rearrangement observed in the mass spectra of 2-methoxy-3-methylpyrazine?
A1: The mass spectra of this compound reveal a unique fragmentation pattern where the molecule loses a water molecule (H2O) from its molecular ion []. This loss suggests a skeletal rearrangement occurs within the ionized molecule before the expulsion of H2O. Interestingly, this rearrangement and subsequent water loss are absent in the similarly structured 2-methoxy-6-methylpyrazine, indicating the crucial role of the methyl group's position relative to the methoxy group in this mechanism []. Further research using accurate mass measurement, metastable ions, and isotopic labeling techniques (deuterium and carbon-13) provided evidence supporting this proposed mechanism [].
Q2: Can this compound act as a warning odor for animals?
A2: While this compound itself did not initially repel Red-winged Blackbirds, it proved effective as a conditioned stimulus for learned aversion []. When paired with methiocarb, an illness-inducing agent, the birds learned to avoid food associated with the odor of this compound even after the odor was no longer present []. This suggests the compound can function as a warning odor, signaling potential harm and leading to avoidance behavior in certain species [].
Q3: How does the presence of saliva affect the release of this compound in a food matrix?
A3: The addition of synthetic saliva to a model grape beverage (pH 2.6) containing this compound led to an increase in pH and a subsequent increase in the compound's volatility []. This effect was also observed for other basic volatile compounds, highlighting the importance of considering saliva's influence on flavor release and perception, particularly for acidic food matrices [].
Q4: Has this compound been identified in any natural sources?
A4: Yes, this compound is a naturally occurring compound. It has been identified as one of the primary constituents in the basic fraction of the essential oil extracted from fresh Panax ginseng root [].
Q5: Are there any safety concerns regarding the use of this compound as a flavoring agent in animal feed?
A5: The European Food Safety Authority (EFSA) has assessed the safety of this compound for use as a flavoring in animal feed []. The panel concluded that this compound is safe at the proposed maximum dose level of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals and at a normal use level of 0.1 mg/kg complete feed for pigs and poultry [].
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